molecular formula C21H26ClN7O5S2 B14793544 1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-

1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-

Cat. No.: B14793544
M. Wt: 556.1 g/mol
InChI Key: NRTUJBWQCASZTE-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a piperazine ring, a thiazole moiety, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo- typically involves multi-step organic reactions. The process may include:

    Formation of the Piperazine Ring: Starting from simple amines and dihaloalkanes.

    Introduction of the Thiazole Moiety: Using thioamides and α-haloketones.

    Attachment of the Chlorophenyl Group: Through sulfonylation reactions.

    Final Assembly: Coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.

    Purification Techniques: Employing chromatography, crystallization, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including water, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineacetamide Derivatives: Compounds with similar core structures but different substituents.

    Thiazole-Containing Compounds: Molecules featuring the thiazole ring.

    Chlorophenyl Sulfonyl Compounds: Chemicals with the chlorophenyl sulfonyl group.

Uniqueness

1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H26ClN7O5S2

Molecular Weight

556.1 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfonyl-2-oxopiperazin-1-yl]-N-[5-(hydrazinylmethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]acetamide

InChI

InChI=1S/C21H26ClN7O5S2/c22-15-3-5-16(6-4-15)36(33,34)29-10-9-28(19(31)13-29)12-18(30)27-17(2-1-7-24-14-26-23)20(32)21-25-8-11-35-21/h3-6,8,11,14,17H,1-2,7,9-10,12-13,23H2,(H,24,26)(H,27,30)

InChI Key

NRTUJBWQCASZTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)NC(CCCN=CNN)C(=O)C3=NC=CS3

Origin of Product

United States

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